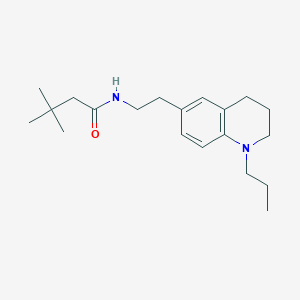
3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C20H32N2O and its molecular weight is 316.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,3-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound incorporates a tetrahydroquinoline moiety known for its interactions with various biological receptors, particularly free fatty acid receptors (FFA), which are implicated in metabolic regulation and inflammation.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structure includes a butanamide functional group and a tetrahydroquinoline ring system, which is critical for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₅N₃O |
| Molecular Weight | 293.41 g/mol |
Research indicates that compounds similar to this compound can act as agonists at FFA receptors. Specifically, FFA3 (previously known as GPR41) has been linked to various physiological processes including:
- Modulation of insulin secretion and glucose tolerance.
- Regulation of inflammation and metabolic pathways.
Activation of FFA3 by short-chain fatty acids has been shown to counteract certain metabolic disorders and may have therapeutic implications for conditions such as type 2 diabetes and obesity .
Pharmacological Studies
A series of structure–activity relationship (SAR) studies have been conducted to elucidate the biological effects of tetrahydroquinoline derivatives. These studies have demonstrated that modifications to the chemical structure significantly influence receptor binding affinity and agonist activity.
Table 1: Structure–Activity Relationship Findings
| Compound | FFA3 Agonist Activity (pEC50) | Remarks |
|---|---|---|
| Compound 1 | 5.87 ± 0.07 | High potency in murine models |
| Compound 2 | 5.42 ± 0.04 | Moderate potency |
| Compound 3 | 6.34 ± 0.04 | Enhanced activity with bromosubstituents |
These studies suggest that specific structural modifications can enhance the potency of these compounds at FFA receptors .
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Metabolic Disorders : The ability of this compound to activate FFA receptors suggests its use in treating metabolic syndromes.
- Inflammatory Conditions : Its role in modulating inflammatory responses indicates potential applications in diseases characterized by chronic inflammation.
In vivo studies have shown that compounds targeting FFA receptors can improve metabolic parameters and reduce inflammatory markers in animal models.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-5-12-22-13-6-7-17-14-16(8-9-18(17)22)10-11-21-19(23)15-20(2,3)4/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZEEYSYHSLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














